

A Technical Guide to 2-Naphthyl Trifluoromethanesulfonate: Properties and Experimental Considerations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Naphthyl trifluoromethanesulfonate
Cat. No.:	B1335318

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

2-Naphthyl trifluoromethanesulfonate, also known as 2-naphthyl triflate, is a versatile reagent in organic synthesis, valued for its role as a reactive intermediate in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth look at its key physical properties and the experimental methodologies used to determine them, as well as its application in common synthetic pathways.

Physical Properties

The melting and boiling points are critical physical constants for the identification and purity assessment of **2-Naphthyl trifluoromethanesulfonate**. Below is a summary of its reported values.

Property	Value	Conditions
Melting Point	30-32 °C[1][2][3][4][5]	
	32 °C[6]	
Boiling Point	87 °C[3][4][6]	at 0.2 mmHg
	343.8 °C[5]	at 760 mmHg

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental in a laboratory setting. The following are generalized protocols for these measurements.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined by heating a small sample in a capillary tube.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Ensure the sample of **2-Naphthyl trifluoromethanesulfonate** is dry and finely powdered.[7]
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[3]
- Place the capillary tube into the heating block of the melting point apparatus.
- If using a Thiele tube, attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7] Immerse the setup in an oil bath within the Thiele tube.[7]
- Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.[7]

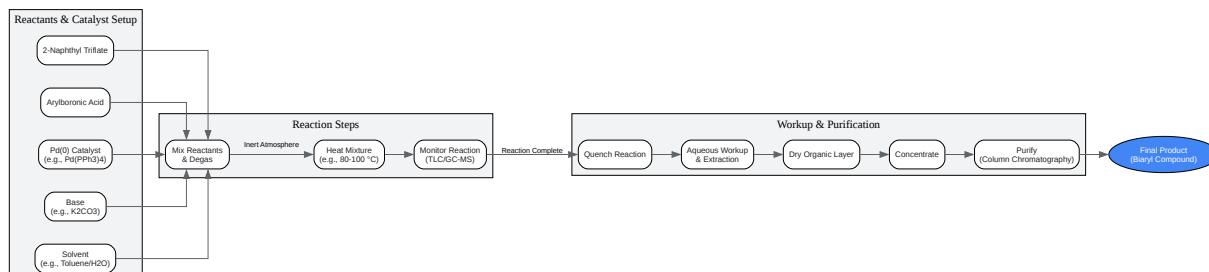
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[4] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination (Micro Boiling Point Method)

For small quantities of liquid or for determining boiling points at reduced pressure, the micro boiling point method is often employed.

Apparatus:

- Small test tube or fusion tube[6]
- Capillary tube (sealed at one end)[6]
- Heating apparatus (e.g., Thiele tube with oil bath or an aluminum block)[6]
- Thermometer[6]


Procedure:

- Place a small amount of liquid **2-Naphthyl trifluoromethanesulfonate** into the fusion tube.
- Invert a capillary tube (sealed end up) and place it inside the fusion tube containing the liquid.[6]
- Attach the fusion tube to a thermometer and place the assembly in a heating bath.[6]
- Heat the apparatus gently.[1] As the liquid heats, air trapped in the capillary tube will slowly bubble out.
- When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]
- Remove the heat source and allow the apparatus to cool slowly.
- The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at that pressure.[8]

Applications in Synthetic Chemistry: Suzuki-Miyaura Coupling

2-Naphthyl trifluoromethanesulfonate is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming biaryl compounds.

Below is a diagram illustrating the generalized workflow of a Suzuki-Miyaura coupling reaction using an aryl triflate like **2-Naphthyl trifluoromethanesulfonate**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Naphthyl Trifluoromethanesulfonate: Properties and Experimental Considerations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1335318#2-naphthyl-trifluoromethanesulfonate-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com